

# comparing Alisertib (MLN8237) with selective Aurora B inhibitors

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## Compound of Interest

Compound Name: *Aurora B inhibitor 1*

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An Objective Comparison of Alisertib (MLN8237) and Selective Aurora B Inhibitors for Researchers

## Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis. Their overexpression in various cancers has been linked to chromosomal instability and tumorigenesis, making them compelling targets for anticancer therapy. Alisertib (MLN8237) is a well-characterized, selective inhibitor of Aurora A kinase. In parallel, a distinct class of compounds has been developed to selectively target Aurora B kinase. This guide provides a detailed, data-driven comparison between Alisertib and selective Aurora B inhibitors, focusing on their mechanisms, preclinical efficacy, and the experimental methods used for their evaluation.

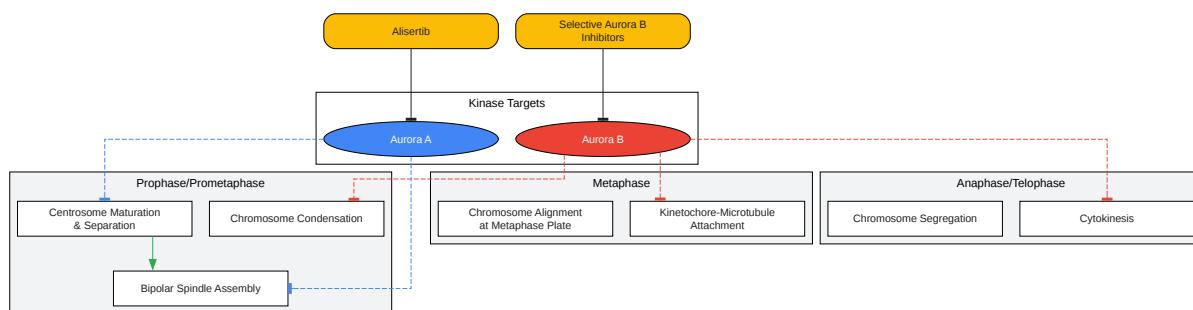
## Mechanism of Action: Distinct Roles in Mitosis

Alisertib's therapeutic action stems from its selective inhibition of Aurora A, while selective Aurora B inhibitors target a different, albeit related, set of mitotic processes.

- Alisertib (Aurora A Inhibition): Aurora A is essential for centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.<sup>[1]</sup> Alisertib binds to the ATP-binding site of Aurora A, preventing its activation.<sup>[2]</sup> This inhibition leads to defects in mitotic spindle formation, resulting in monopolar or multipolar spindles and misaligned

chromosomes.[1][2] Consequently, cells undergo a prolonged mitotic arrest and ultimately face cell death through apoptosis or mitotic catastrophe.[2][3]

- Selective Aurora B Inhibitors (e.g., Barasertib): Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which regulates chromosome condensation, ensures correct kinetochore-microtubule attachments, and governs cytokinesis.[4][5] Selective inhibitors of Aurora B block its kinase activity, leading to a failure to correct improper attachments. This overrides the spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation, a process known as endoreduplication.[6] The result is a failure of cytokinesis, leading to the formation of large, polyploid cells (containing 8N or more DNA content) that subsequently undergo apoptosis.[6][7] A hallmark of Aurora B inhibition is the reduced phosphorylation of its substrate, histone H3 at serine 10. [8]



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**Figure 1:** Differential roles of Aurora A and Aurora B kinases during mitosis and their respective inhibitors.

## Quantitative Data Comparison

The following tables summarize key quantitative data for Alisertib and representative selective Aurora B inhibitors.

### Table 1: Inhibitor Selectivity and Potency

This table compares the in vitro potency (IC50) of the inhibitors against their target kinases. Lower values indicate higher potency.

Inhibitor	Primary Target	Aurora A IC50 (nM)	Aurora B IC50 (nM)	Selectivity	Reference(s)
Alisertib (MLN8237)	Aurora A	1.2 (enzymatic) [9]	396.5 (enzymatic) [9]	>200-fold for Aurora A	[9][10]
Barasertib (AZD1152-HQPA)	Aurora B	1369[8]	0.37[8][11]	>3700-fold for Aurora B	[8][11]
AMG 900	Pan-Aurora	5	4	Pan-Aurora	[6][12]
Danusertib (PHA-739358)	Pan-Aurora	13	79	Pan-Aurora	[12]

Note: AZD1152 (Barasertib) is a prodrug that is rapidly converted to the active moiety AZD1152-HQPA.

### Table 2: Cellular and Phenotypic Consequences

This table outlines the distinct cellular outcomes following treatment with each class of inhibitor.

Feature	Alisertib (Aurora A Inhibition)	Selective Aurora B Inhibition	Reference(s)
Cell Cycle Effect	G2/M arrest	Endoreduplication, polyploidy	[6][13]
DNA Content	Accumulation of 4N cells	Accumulation of >4N cells (e.g., 8N)	[9][14]
Mitotic Phenotype	Monopolar/multipolar spindles, mitotic arrest	Chromosome misalignment, cytokinesis failure	[2][7]
Key Biomarker	Increased mitotic index (transient)	Inhibition of Histone H3 (Ser10) phosphorylation	[8][15]
Ultimate Cell Fate	Apoptosis, mitotic catastrophe, senescence	Apoptosis following polyploidy	[2][3][13]

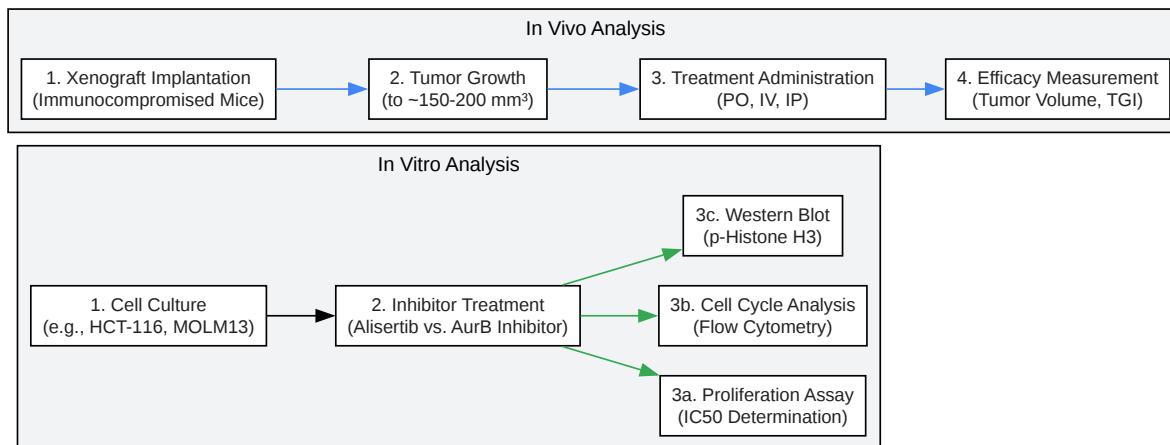
### Table 3: Preclinical In Vivo Efficacy

This table presents data from xenograft studies, demonstrating the antitumor activity of the inhibitors in animal models.

Inhibitor	Cancer Model	Dosing	Efficacy Outcome	Reference(s)
Alisertib	HCT-116 Colon Xenograft	30 mg/kg, PO, QD	94.7% Tumor Growth Inhibition (TGI)	[9]
Alisertib	MM.1S Myeloma Xenograft	30 mg/kg, PO, QD	80% TGI, prolonged survival	[10][16]
Barasertib (AZD1152)	Various Xenografts	Varies	55% to $\geq$ 100% TGI	[14]
Barasertib (AZD1152)	MOLM13 Leukemia Xenograft	25 mg/kg, IV	Tumor volume of 71 mm <sup>3</sup> vs 1261 mm <sup>3</sup> in control	[8]
Barasertib (AZD1152)	ApcMin/+ GI Adenoma	25 mg/kg, IP, QDx4/wk	39% reduction in macroadenoma number	[17]

## Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing findings. Below are protocols for key experiments cited in the evaluation of these inhibitors.



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